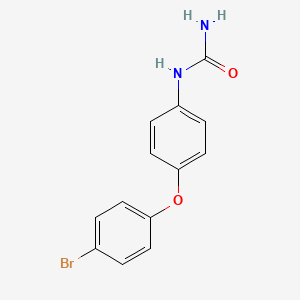

4-(4-Bromophenoxy)phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

85879-22-7 |

|---|---|

Molecular Formula |

C13H11BrN2O2 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

[4-(4-bromophenoxy)phenyl]urea |

InChI |

InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |

InChI Key |

RGZVZBUIGHHMHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 4 Bromophenoxy Phenylurea and Analogues

Strategies for Constructing the Phenylurea Backbone

The formation of the N,N'-disubstituted urea (B33335) core is a critical step in the synthesis of 4-(4-Bromophenoxy)phenylurea. Several key strategies have been established for this transformation, each with its own set of reagents and catalytic systems.

Palladium-Catalyzed Approaches Utilizing Aryl Halides and Carbonyl Sources

Palladium-catalyzed reactions have become a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. In the context of urea synthesis, these methods typically involve the coupling of an aryl halide with a nitrogen source and a carbonyl source. This approach allows for the direct formation of the urea linkage, often with high efficiency and functional group tolerance.

One common strategy involves the carbonylation of aryl halides in the presence of an amine. While direct carbonylation with carbon monoxide gas is a well-established method, the use of CO surrogates is often preferred for safety and convenience in a laboratory setting. For instance, chloroform (B151607) can serve as a convenient and safe alternative to carbon monoxide gas in a palladium-catalyzed domino synthesis of symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, and amines in water. This process involves sequential carbonylation, Curtius rearrangement, and nucleophilic addition to afford the desired urea derivatives in moderate to good yields.

Detailed research has demonstrated the versatility of palladium catalysis in C-N bond formation, which is the fundamental step in these urea syntheses. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the nitrogen nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of ligands, bases, and solvents is crucial for optimizing the reaction conditions and achieving high yields.

| Aryl Halide | Nitrogen Source | Carbonyl Source | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Amine | Chloroform/KOH | Pd/C | Water | Moderate to Good |

| 4-Bromoacetophenone | n-Butanol (as nucleophile) | Carbon Monoxide | Pd(PPh3)4 or PdCl2(PhCN)2/PPh3 | Neat alcohol | High |

Isocyanate-Amine Condensation Reactions

The reaction between an isocyanate and an amine is one of the most direct and widely used methods for the synthesis of ureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions. In the synthesis of this compound, this would involve the reaction of 4-(4-bromophenoxy)aniline (B1269301) with a suitable isocyanate, such as phenyl isocyanate.

The mechanism of this reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group, followed by proton transfer to form the stable urea linkage. The reactivity of isocyanates makes them highly efficient reagents for this transformation. However, their toxicity and moisture sensitivity can be drawbacks, necessitating careful handling.

| Amine | Isocyanate | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-(4-bromophenoxy)aniline | Phenyl isocyanate | Dichloromethane | Room Temperature | 1-(4-(4-bromophenoxy)phenyl)-3-phenylurea |

| Aniline (B41778) | 4-Bromophenyl isocyanate | Various | Mild | 1-(4-bromophenyl)-3-phenylurea |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of compounds for screening purposes. Several MCRs are known to produce urea derivatives.

While specific examples of MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct the diaryl urea core. For instance, variations of the Ugi or Passerini reactions, which are classic isocyanide-based MCRs, could potentially be adapted. The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide product. By carefully selecting the starting materials, it might be possible to design a convergent synthesis of diaryl ureas.

Non-isocyanide-based MCRs, such as the Biginelli reaction, are also known for producing heterocyclic compounds containing a urea moiety. Although not directly applicable to the synthesis of a linear diaryl urea, these reactions highlight the utility of MCRs in constructing urea-containing scaffolds. The development of novel MCRs remains an active area of research, and it is plausible that new protocols will emerge for the efficient one-pot synthesis of diaryl ureas like this compound.

Specialized Amidation Techniques for Urea Formation

Beyond the standard methods, specialized amidation techniques have been developed for the formation of the urea linkage. These methods often employ unique reagents or reaction conditions to achieve the desired transformation, sometimes offering advantages in terms of substrate scope or functional group tolerance.

One such novel approach is an amide-assisted rearrangement of hydroxybenzimidoyl chloride for the synthesis of 1,3-diphenylurea (B7728601) derivatives. lookchem.comuni.luresearchgate.net This method allows for the formation of the diarylurea core from readily available starting materials under mild, metal-free conditions. The reaction is proposed to proceed through a novel rearrangement process and demonstrates good functional group tolerance, providing good to excellent yields of various diarylurea derivatives. lookchem.comuni.luresearchgate.net

Another specialized technique involves a cation-controlled chemoselective amidation of N-Boc arylamides. This method allows for the selective preparation of N-aroylureas or imides, depending on the choice of base, without the need for transition metals. google.comresearchgate.net Such chemoselective methods are valuable for the synthesis of complex molecules with multiple reactive sites.

Incorporation of the Bromophenoxy Moiety

The 4-(4-bromophenoxy)phenyl moiety is a key structural feature of the target molecule. The formation of the diaryl ether linkage is therefore a critical step, which can be achieved either before or after the construction of the urea backbone.

Etherification Reactions for Phenoxy Linkages

The formation of the diaryl ether bond is typically accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. sigmaaldrich.comgoogle.comrsc.orgnih.govresearchgate.net In the context of synthesizing the precursor 4-(4-bromophenoxy)aniline, this would involve the reaction of 4-aminophenol (B1666318) with 1-bromo-4-iodobenzene (B50087) or a similar activated aryl halide in the presence of a copper catalyst and a base. While effective, traditional Ullmann conditions often require high temperatures. Modern modifications of the Ullmann reaction utilize ligands for the copper catalyst, allowing the reaction to proceed under milder conditions.

A more contemporary and versatile alternative to the Ullmann condensation is the Buchwald-Hartwig amination, which can also be adapted for C-O bond formation to synthesize diaryl ethers. researchgate.netgoogle.comgoogle.comnih.govmtak.hu This palladium-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. For the synthesis of 4-(4-bromophenoxy)aniline, this would involve the coupling of 4-bromoaniline (B143363) with 4-bromophenol (B116583), or vice versa, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the Buchwald-Hartwig reaction and a wide variety of ligands have been developed to accommodate different substrates.

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | High temperature, polar solvent | Well-established, effective for certain substrates | Harsh conditions, often requires stoichiometric copper |

| Buchwald-Hartwig Ether Synthesis | Palladium (Pd) | Mild temperature, phosphine ligands, base | Broad substrate scope, mild conditions, high yields | Cost of palladium and ligands |

Bromination of Phenoxy-Substituted Precursors

A primary strategy for the synthesis of this compound involves the direct bromination of a (4-phenoxy)phenylurea precursor. This approach benefits from the high regioselectivity achievable on activated aromatic rings. The phenoxy group is an activating, ortho-, para-director, meaning it electronically favors the substitution at positions ortho (2 and 6) and para (4) to the ether linkage. Given that the para position is already substituted, electrophilic bromination is directed to the ortho positions of the phenoxy ring.

However, to achieve the target 4-bromo substitution, the precursor molecule would need to be 4-phenoxyaniline, which is then converted to the phenylurea. The bromination would be performed on the aniline derivative before the urea formation or on the final (4-phenoxy)phenylurea. The directing effects of both the amino/urea group and the phenoxy group must be considered. Both are ortho-, para-directing, reinforcing the activation of specific positions on the phenyl rings.

Several modern bromination reagents and conditions can be employed to achieve high yields and selectivity, minimizing the formation of polybrominated byproducts.

Table 1: Selected Reagents for Electrophilic Aromatic Bromination

| Reagent/System | Conditions | Characteristics |

|---|---|---|

| N-Bromosuccinimide (NBS) / Lewis Acid | Mild conditions, often at room temperature. | Provides a controlled source of electrophilic bromine. |

| Ammonium Bromide / Oxone | Methanol or water as solvent, ambient temperature. | An efficient and mild method for selective bromination of activated rings. |

These methods offer alternatives to harsher traditional reagents like liquid bromine, providing better control over the reaction. The choice of reagent depends on the specific substrate and the desired outcome, with the goal of selectively installing the bromine atom on the target phenoxy ring.

Cross-Coupling Methodologies for Aryl-Oxygen Bond Formation

The formation of the diaryl ether (Ar-O-Ar) bond is a critical step in constructing the this compound backbone. Modern cross-coupling reactions provide powerful tools for this transformation, offering significant advantages over classical methods in terms of reaction conditions and substrate scope.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether. synarchive.comwikipedia.org In the context of synthesizing the target compound, this could involve the reaction of 4-bromophenol with a phenylurea derivative bearing a leaving group (e.g., another halide), or the coupling of a phenol-substituted phenylurea with a 1,4-dihalobenzene. Traditional Ullmann conditions often require high temperatures (over 200°C) and polar solvents. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper catalyst systems that allow the reaction to proceed under milder conditions. arkat-usa.org For instance, ligands like N,N-dimethylglycine can facilitate the coupling at temperatures as low as 90°C. organic-chemistry.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is renowned for C-N bond formation but has also been adapted for C-O bond formation. organic-chemistry.orgwikipedia.org This methodology offers an alternative to the Ullmann reaction and is often characterized by milder conditions and broader substrate compatibility. organic-chemistry.org The synthesis of diaryl ethers via Buchwald-Hartwig coupling typically involves an aryl halide or triflate and a phenol, catalyzed by a palladium complex with specialized phosphine ligands. organic-chemistry.orgorganic-chemistry.org This method's high efficiency and functional group tolerance make it a valuable tool for synthesizing complex diaryl ether structures. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Methods for Diaryl Ether Synthesis

| Reaction | Catalyst System | Typical Conditions | Advantages |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) salts or metal | High temperatures (100-220°C), polar solvents. scielo.org.mx | Cost-effective metal catalyst. wikipedia.org |

| Modern Ullmann-type | Cu(I) with ligands (e.g., diamines, PPh3) | Milder temperatures (e.g., 90-140°C), various solvents. arkat-usa.orgorganic-chemistry.org | Improved yields and milder conditions. arkat-usa.org |

Synthetic Routes to Diverse Derivatives and Analogues

Modification of the Phenylurea Nitrogen Atoms

The nitrogen atoms of the urea moiety (-NH-CO-NH-) are key sites for chemical modification to generate diverse analogues. The classical and most direct method for forming the urea linkage itself involves the reaction of an amine with an isocyanate. nih.gov To create derivatives of this compound, one could start with 4-(4-bromophenoxy)aniline and react it with a variety of substituted phenyl isocyanates. This approach allows for the systematic introduction of different functional groups on the second phenyl ring.

Alternatively, the existing phenylurea can be further functionalized. For example, N-acylation can be achieved by reacting the parent compound with acyl chlorides, such as chloroacetyl chloride, in the presence of a base. The resulting product can then undergo further substitution with various nucleophiles, like substituted phenols, to introduce more complex side chains onto the urea nitrogen.

Aromatic Substitution Reactions on Phenyl and Bromophenoxy Rings

The two aromatic rings of this compound serve as scaffolds for further functionalization through electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions is governed by the directing effects of the existing substituents.

The Phenylurea-Substituted Ring : The phenylurea group (-NHCONHPh) is an activating, ortho-, para-director due to the electron-donating nature of the nitrogen atom adjacent to the ring.

The Bromophenoxy-Substituted Ring : The phenoxy group (-OPh) is also activating and ortho-, para-directing. Conversely, the bromine atom is deactivating but still directs incoming electrophiles to the ortho and para positions.

Common SEAr reactions that can be applied include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of another halogen (e.g., -Cl, -Br) using a halogen source and a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation : Introduction of acyl (-COR) or alkyl (-R) groups, although the presence of the deactivating urea group can sometimes hinder these reactions.

The regioselectivity of these substitutions will depend on the interplay between the directing effects of the substituents on each ring, as well as steric hindrance.

Development of Chiral Analogues

The development of chiral analogues of this compound introduces stereochemistry into the molecule, which can be critical for applications in asymmetric catalysis or medicinal chemistry where specific enantiomers often exhibit desired activity. Chirality can be introduced through several strategies:

Use of Chiral Building Blocks : The synthesis can start with enantiomerically pure precursors. For example, reacting 4-(4-bromophenoxy)aniline with a chiral isocyanate, or reacting a chiral amine with 4-(4-bromophenoxy)phenyl isocyanate, will produce a chiral derivative with a stereocenter in one of the side chains. nih.gov

Attachment of a Chiral Auxiliary : A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the molecule to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com For instance, an achiral precursor could be modified with a chiral auxiliary, a stereocenter could be established in a subsequent step, and the auxiliary would then be removed to yield the enantiomerically enriched product. wikipedia.orgthieme-connect.com Common auxiliaries include those derived from amino acids, terpenes, or oxazolidinones. sigmaaldrich.comnih.gov

Asymmetric Catalysis : A reaction can be carried out using a chiral catalyst to favor the formation of one enantiomer over the other. Chiral ureas and thioureas themselves are often used as organocatalysts that operate through hydrogen bonding to control the stereochemical outcome of reactions. acs.orgnih.govthieme-connect.com By analogy, a prochiral derivative of this compound could be synthesized and then subjected to an asymmetric transformation catalyzed by a known chiral system.

These approaches allow for the synthesis of optically active analogues, enabling the study of how specific three-dimensional arrangements influence the molecule's properties and interactions. rsc.org

Iii. Spectroscopic and Structural Characterization in 4 4 Bromophenoxy Phenylurea Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups within the 4-(4-Bromophenoxy)phenylurea molecule. The technique measures the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of bonds. The FT-IR spectrum provides clear evidence for the key structural components, such as the urea (B33335) moiety (N-H and C=O bonds), the diphenyl ether linkage (C-O-C bond), and the substituted aromatic rings. rasayanjournal.co.inthermofisher.comresearchgate.net

Key characteristic absorption bands expected in the FT-IR spectrum of this compound include N-H stretching vibrations from the urea group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the urea, known as the "Amide I" band, is expected to be a very strong absorption around 1630-1680 cm⁻¹. The N-H bending ("Amide II") band typically appears near 1550-1640 cm⁻¹. The asymmetric C-O-C stretching of the diaryl ether linkage would produce a strong band around 1200-1250 cm⁻¹, while the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Vibrations associated with the carbon-bromine (C-Br) bond are expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. researchgate.netnih.gov

Table 1: Predicted FT-IR Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Urea (N-H) | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Urea (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Urea (N-H) | Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |

In the Raman spectrum of this compound, strong signals would be expected for the symmetric breathing modes of the two phenyl rings. The C=C stretching vibrations within the aromatic rings typically appear in the 1580-1620 cm⁻¹ region. The diphenyl ether linkage may also produce characteristic Raman signals. The technique provides a "molecular fingerprint" that can be used for structural confirmation and identification. rasayanjournal.co.innsf.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. While specific experimental mass spectra for this compound are not widely reported in publicly available literature, the theoretical molecular weight and likely fragmentation pathways can be predicted based on its structure and the known behavior of related phenylurea compounds.

The molecular formula for this compound is C₁₃H₁₁BrN₂O₂. The theoretical monoisotopic mass can be calculated to confirm the compound's identity in high-resolution mass spectrometry.

Table 1: Theoretical Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrN₂O₂ |

| Monoisotopic Mass | 322.0007 Da |

Upon ionization in a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. General fragmentation pathways for phenylurea herbicides often involve cleavages at the urea bridge and the ether linkage. nih.govresearchgate.net

A plausible fragmentation pattern for this compound could involve:

Cleavage of the urea moiety: This could lead to the formation of ions corresponding to 4-bromophenoxyaniline and isocyanate fragments.

Fission at the ether bond: The carbon-oxygen ether linkage is another potential site for fragmentation, which would yield ions corresponding to the bromophenyl group and the phenoxyphenylurea radical cation.

Loss of the terminal amino group: A common fragmentation pathway in ureas can involve the loss of the -NH₂ group.

Analysis of these fragment ions allows researchers to piece together the molecular structure, confirming the presence of the key functional groups and their connectivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. However, as of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature. Therefore, the following subsections describe the type of information that would be obtained from such an analysis, based on studies of closely related compounds.

A crystallographic study of this compound would begin by determining its crystal system and space group. This fundamental information describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. For instance, related compounds like N-Benzoyl-N′-phenylurea have been found to crystallize in the monoclinic system with the space group P2₁/c. wikipedia.org The determination of these parameters is the first step in solving the complete crystal structure.

In the solid state, molecules of this compound would be expected to interact with each other through various non-covalent forces, primarily hydrogen bonds. The urea group is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.com An X-ray crystallographic analysis would reveal the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. Typically, urea-containing compounds form robust hydrogen-bonding motifs, such as dimers or extended chains. wikipedia.orgresearchgate.net These interactions significantly influence the compound's physical properties, including its melting point and solubility. The presence of the ether oxygen and the bromine atom could also lead to other weaker intermolecular interactions, further stabilizing the crystal lattice.

Iv. Theoretical and Computational Chemistry Approaches for 4 4 Bromophenoxy Phenylurea

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and stability. nih.gov For a flexible molecule like 4-(4-Bromophenoxy)phenylurea, MD simulations can explore its conformational landscape in a simulated environment (e.g., in solution) over a period of nanoseconds to microseconds. chemrxiv.org

Key metrics used to analyze conformational stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the molecule's backbone atoms over time from a reference structure, with low and stable RMSD values indicating conformational stability. researchgate.net The RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. researchgate.net Such analyses are crucial for understanding how the molecule behaves in a dynamic biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. researchgate.net Phenylurea derivatives have been identified as inhibitors of various protein targets, such as kinases and penicillin-binding proteins. nih.gov

Docking algorithms generate multiple possible binding poses of the ligand within the active site of the target protein. These poses are then scored based on binding energy calculations to identify the most favorable orientation. nih.gov A detailed analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the complex.

For this compound, key interaction motifs would include:

Hydrogen Bonding: The urea (B33335) moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), making it highly likely to form strong hydrogen bonds with amino acid residues in a protein's active site. nih.gov

π-π Stacking: The two aromatic phenyl rings can engage in π-π stacking interactions with aromatic residues of the protein, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The bromophenyl and phenoxy groups can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

These interactions collectively determine the binding affinity and selectivity of the compound for its target. nih.gov

Table 4: Hypothetical Molecular Docking Interaction Profile Note: This table presents a hypothetical example of the types of interactions this compound might form with a protein active site, as no specific docking studies for this compound were identified.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Urea N-H (donor) | Aspartic Acid (acceptor) | ~2.9 |

| Hydrogen Bond | Urea C=O (acceptor) | Serine (donor) | ~3.1 |

| π-π Stacking | Bromophenyl Ring | Phenylalanine | ~3.8 |

| Hydrophobic | Phenoxy Ring | Leucine, Valine | - |

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of phenylurea-based compounds, including this compound. These approaches provide insights into how molecular structure influences biological activity, guiding the design of more potent and selective molecules. Techniques such as Density Functional Theory (DFT), pharmacophore analysis, and molecular electrostatic potential (ESP) analysis are commonly employed to understand the intricate interactions between phenylurea derivatives and their biological targets. nih.govresearchgate.net

Pharmacophore mapping helps to identify the key chemical features responsible for biological activity. For phenylurea derivatives, these features often include hydrophobic regions, aromatic rings, and hydrogen-bond acceptors. researchgate.netnih.gov The bromine atom in a compound like this compound can contribute to a hydrophobic centroid, influencing how the molecule fits into a binding pocket. nih.gov

Furthermore, ESP analysis reveals the electron distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. researchgate.netnih.gov These electrostatic properties, particularly on the van der Waals surface of the substituents, play a critical role in the recognition process between the molecule and its biological partner. nih.govresearchgate.net Correlation analyses have confirmed that both geometrical and electrostatic descriptors of the substituent groups are significantly linked to binding activity. nih.govnih.gov

A quantitative structure-activity relationship (QSAR) approach can further refine this understanding by building mathematical models that correlate molecular descriptors with biological activity. jocpr.com For phenylurea compounds, descriptors such as hydrophobicity (log P) and the lowest unoccupied molecular orbital (LUMO) energy have been shown to be important determinants of antibody recognition. nih.gov These computational SAR studies provide a robust framework for predicting the activity of new derivatives and for optimizing lead compounds in drug discovery and other applications. jocpr.commdpi.com

| Computational Method | Key Parameters/Descriptors | Significance in SAR |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, bond lengths, bond angles, dihedral angles | Determines the 3D conformation and steric fit of the molecule in a binding site. nih.govnih.gov |

| Pharmacophore Analysis | Hydrophobic centroids, aromatic rings, hydrogen-bond acceptors | Identifies essential chemical features for molecular recognition and interaction. researchgate.netnih.gov |

| Molecular Electrostatic Potential (ESP) | Positive and negative potential regions, minima and maxima on the vdW surface | Highlights areas of electrostatic interaction crucial for binding affinity and specificity. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Hydrophobicity (log P), E(LUMO), geometrical and electrostatic descriptors | Provides predictive models for biological activity based on molecular properties. nih.gov |

Conformational Analysis and Rotational Barriers

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis, through both experimental techniques like NMR spectroscopy and theoretical calculations, is essential for determining the molecule's low-energy shapes and the energy barriers between them. nih.govnih.gov For phenylurea derivatives, key conformational features include the dihedral angles between the phenyl rings and the orientation of the urea linkage. Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface and identify stable conformers. nih.gov

A critical aspect of the conformational landscape of this compound is the rotational barrier around its single bonds, particularly the C-N bonds of the urea group and the C-O and C-C bonds connecting the ring systems. The rotation around these bonds is not free and is hindered by steric and electronic effects. Theoretical calculations, often using DFT, can quantify these rotational energy barriers. mdpi.combiomedres.us For example, studies on similar biaryl systems have used methods like B3LYP to calculate the energy profile as a function of the dihedral angle between the rings. biomedres.usbiomedres.us

Computational studies can predict these barriers with a high degree of fidelity, which is crucial for understanding how the molecule might adapt its shape upon binding to a receptor. mdpi.com The robustness of DFT methods in correlating computed rotational barriers with experimental data makes them a valuable tool for predicting the conformational behavior of molecules like this compound. mdpi.com

| Computational Method | Rotational Transition | Calculated Barrier (kJ/mol) | Reference |

|---|---|---|---|

| SCF/6-311++G(d,p) | Twisted (45°) to Planar (0°) | 13.0 | biomedres.us |

| B3LYP/6-311++G(d,p) | Twisted (45°) to Planar (0°) | 8.4 | biomedres.us |

| SCF/6-311++G(d,p) | Twisted (45°) to Perpendicular (90°) | 5.0 | biomedres.us |

| B3LYP/6-311++G(d,p) | Twisted (45°) to Perpendicular (90°) | 7.3 | biomedres.us |

Investigation of Electronic Effects and Halogen Interactions

The electronic properties of this compound are significantly influenced by its constituent functional groups, particularly the bromine atom and the phenoxy-phenylurea scaffold. The bromine atom, being a halogen, can participate in halogen bonding, a noncovalent interaction that has gained significant attention in fields like drug design and crystal engineering. researchgate.net A halogen bond occurs when there is an interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site. nih.govnih.gov

Computational studies on halobenzene dimers, which serve as a model for the bromophenyl moiety, have provided a deep understanding of halogen interactions. nih.govnih.gov Using methods like second-order Møller-Plesset perturbation theory (MP2), different types of halogen···halogen interactions have been characterized. nih.govnih.gov The strength of these interactions is dependent on the size of the σ-hole, which increases with the polarizability of the halogen (I > Br > Cl). nih.govnih.gov

Energy decomposition analysis, such as the symmetry-adapted perturbation theory (SAPT), has shown that dispersion forces are the predominant stabilizing component in these halogen interactions. nih.govnih.gov However, electrostatic and induction contributions are also significant. nih.gov In the context of this compound interacting with a biological target, the bromine atom could form a halogen bond with a Lewis basic site, such as an oxygen or nitrogen atom, on an amino acid residue. These interactions are directional and can contribute significantly to binding affinity and selectivity.

| Interaction Type | Predominant Force | Other Significant Contributions | Reference |

|---|---|---|---|

| Type I | Dispersion (Edisp) | Electrostatic (Eelst), Induction (Eind) | nih.gov |

| Type II | Dispersion (Edisp) | Electrostatic (Eelst), Induction (Eind) | nih.gov |

| Type III | Dispersion (Edisp) | Electrostatic (Eelst), Induction (Eind) | nih.gov |

| Type IV | Dispersion (Edisp) | Electrostatic (Eelst), Induction (Eind) | nih.gov |

V. Reaction Mechanisms and Chemical Reactivity of 4 4 Bromophenoxy Phenylurea

Mechanistic Pathways of Urea (B33335) Formation

The synthesis of urea derivatives, including 4-(4-bromophenoxy)phenylurea, is most classically achieved through the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com This pathway is characterized by its high efficiency and the absence of required catalysts or bases in many cases. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group.

The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the primary amine, 4-(4-bromophenoxy)aniline (B1269301), acts as a nucleophile, attacking the central carbon atom of a phenyl isocyanate derivative. The isocyanate group (–N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. researchgate.net

Intermediate Formation: This attack forms a transient zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the stable urea linkage.

This reaction is typically conducted in a suitable solvent like DMF, THF, or DCM at room temperature. commonorganicchemistry.com Alternative, more environmentally benign methods have also been developed, demonstrating that the formation of unsymmetrical aryl ureas from in-situ generated isocyanate intermediates can proceed smoothly even in water. tandfonline.com Phosgene or its safer equivalents, such as triphosgene, can also be used to first convert the amine into an isocyanate, which then reacts with another amine to form the urea. nih.gov

Reactivity of the Bromine Atom in Halogen-Substituted Aryl Systems

The bromine atom attached to the phenyl ring is a key site for synthetic modification. Aryl halides exhibit distinct reactivity compared to their alkyl halide counterparts. Due to resonance, the carbon-bromine (C-Br) bond in an aryl system has a partial double-bond character, making it shorter, stronger, and less susceptible to classical nucleophilic substitution reactions like the SN2 mechanism. quora.comwikipedia.org The sp² hybridization of the aromatic carbon also contributes to this reduced reactivity. quora.com However, the C-Br bond is highly reactive in metal-catalyzed cross-coupling reactions.

Direct displacement of the bromide by a nucleophile is challenging for unactivated aryl halides. Two primary mechanisms are considered for nucleophilic aromatic substitution (SNAr):

Addition-Elimination (SNAr) Mechanism: This is the most common pathway but typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgnih.govbyjus.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov Since this compound lacks such strong activating groups on the brominated ring, this pathway is energetically unfavorable under standard conditions. In SNAr reactions, the reactivity order for halogens is often F > Cl ≈ Br > I, the reverse of the trend seen in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. wikipedia.orguomustansiriyah.edu.iq

Elimination-Addition (Benzyne) Mechanism: This pathway involves the elimination of HBr using a very strong base (e.g., NaNH₂) to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com This mechanism requires a proton on a carbon adjacent (ortho) to the one bearing the leaving group. While possible in principle, it requires harsh conditions that may not be compatible with the other functional groups in the molecule.

Modern methods using transition metal catalysts or photochemical activation can facilitate nucleophilic substitution on unactivated aryl chlorides and bromides under milder conditions. researchgate.net

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. mdpi.com Aryl bromides offer a good balance of reactivity and stability. nih.gov

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) species. wikipedia.org

Transmetalation (for Suzuki, etc.) or Alkene Insertion (for Heck): The second coupling partner is transferred to the palladium center, or an alkene inserts into the Pd-C bond. wikipedia.org

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new bond and regenerating the active palladium(0) catalyst. mdpi.comwikipedia.org

Several major classes of palladium-catalyzed cross-coupling reactions are applicable:

| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |

|---|---|---|---|

| Suzuki Reaction | Aryl/Vinyl Boronic Acid or Ester | C-C (biaryl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) nih.govtandfonline.com |

| Heck Reaction | Alkene | C-C (alkenyl-aryl) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) nih.govwikipedia.orgacs.org |

| Sonogashira Reaction | Terminal Alkyne | C-C (alkynyl-aryl) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., an amine) acs.org |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | C-N (arylamine) | Pd Catalyst, Bulky Phosphine (B1218219) Ligand, Strong Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Pd Catalyst, often in an aprotic solvent like THF or DMF |

Role of the Phenoxy Linkage in Molecular Reactivity

The diaryl ether (phenoxy) linkage is generally robust and chemically stable. Its primary role is to influence the electronic properties and conformation of the molecule. The oxygen atom of the ether has a dual electronic effect:

Resonance Donation: The lone pairs on the oxygen atom can be donated into the π-systems of both aromatic rings, increasing electron density, particularly at the ortho and para positions.

Inductive Withdrawal: Due to its high electronegativity, the oxygen atom withdraws electron density from the rings through the sigma bonds.

This interplay affects the reactivity of both aryl rings. The ring that does not bear the bromine atom is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation) at the positions ortho and para to the ether linkage. The electronic effect of the phenoxy group also subtly modulates the reactivity of the C-Br bond in the other ring during cross-coupling reactions. The synthesis of such diaryl ether linkages itself often relies on copper- or palladium-catalyzed Ullmann-type couplings or SNAr reactions between a phenol (B47542) and an activated aryl halide. organic-chemistry.orgacs.org

Intramolecular and Intermolecular Interactions Influencing Reaction Outcomes

The urea moiety is a powerful mediator of non-covalent interactions due to its ability to act as both a hydrogen bond donor (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govmdpi.com These interactions are critical in dictating the molecule's solid-state structure, physical properties, and behavior in solution.

Intermolecular Hydrogen Bonding: In the solid state, phenylurea derivatives form extensive networks of N-H···O hydrogen bonds. researchgate.netnih.gov These strong, directional interactions lead to self-assembly into tapes, sheets, or other supramolecular structures. nih.gov This strong self-association results in high melting points and often low solubility in nonpolar solvents. In a reaction mixture, these strong intermolecular interactions can influence reaction rates by affecting the dissolution of the starting material or by competing with the binding of a reagent or catalyst.

Intramolecular Interactions: Depending on the molecule's conformation, intramolecular hydrogen bonds could potentially form, for instance, between one of the urea N-H protons and the phenoxy oxygen atom. Such interactions can lock the molecule into a specific conformation, which may in turn affect its reactivity by altering the accessibility of certain reaction sites. nih.gov The planarity and rotational freedom between the urea group and the phenyl rings are also influenced by these interactions and by steric hindrance from substituents. nih.govnih.gov

Vi. Advanced Research Applications of 4 4 Bromophenoxy Phenylurea Scaffolds in Materials Science and Chemical Biology

Applications as Monomers and Precursors in Polymer Chemistry

The structure of 4-(4-Bromophenoxy)phenylurea lends itself to applications in polymer chemistry, where the phenylurea moiety can be incorporated into polymer backbones to impart specific properties. While direct polymerization of this specific monomer is not widely documented, the principles of polymer chemistry allow for its potential use in the synthesis of high-performance polymers and the development of difunctional monomers.

Synthesis of High-Performance Polymers

The incorporation of aromatic and urea (B33335) functionalities into polymer chains is a known strategy for developing high-performance polymers with enhanced thermal stability and mechanical properties. Polyureas, a class of polymers characterized by the presence of urea linkages, are noted for their high tensile strength, tear resistance, and thermal stability. These properties arise from the strong intermolecular hydrogen bonding between the urea groups, which creates a physically cross-linked network.

While research on polymers derived directly from this compound is not extensively published, the synthesis of related polymers, such as poly(4-(4-bromophenyloxy)styrene), demonstrates the feasibility of incorporating the bromophenoxy group into polymer structures. rsc.orgrsc.org The presence of the bulky and rigid 4-(4-Bromophenoxy)phenyl group in a polymer backbone would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. Furthermore, the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking reactions, which could further enhance the performance of the polymer.

The development of high-performance polymers often involves the use of monomers that can impart desirable characteristics such as thermal resistance and mechanical strength. For instance, enzymatic ring-opening polymerization has been used to synthesize high molecular weight polypentadecalactone (PPDL), a renewable monomer-based polymer, which, after processing, exhibits high tensile strength. rsc.org This highlights the general principle of using well-designed monomers to achieve high-performance materials.

Development of Difunctional Monomers

A difunctional monomer is a molecule that has two reactive sites, allowing it to react with other monomers to form a polymer chain. quora.comyoutube.com The this compound structure can be envisioned as a precursor to a difunctional monomer. For example, the amino group of the urea moiety could be one reactive site, while a second reactive group could be introduced elsewhere on the molecule. The bromine atom on the phenoxy ring provides a convenient handle for introducing another functional group via reactions such as Suzuki or Heck coupling. This would create a difunctional monomer with the general structure X-Ar-O-Ar-NH-CO-NH2, where X is a polymerizable group.

Role in the Design of Peptide Mimics and Macrocyclic Structures

The urea functionality within the this compound scaffold makes it a valuable component in the design of peptidomimetics and macrocyclic structures. The ability of the urea group to form strong and directional hydrogen bonds is a key feature that is exploited in these applications.

Influence of Urea Motif on Hydrogen Bonding and Aggregation Behavior

The urea motif is a well-established hydrogen-bonding unit in supramolecular chemistry and in the design of molecules that mimic the structure and function of peptides. rsc.org The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of strong and directional intermolecular hydrogen bonds, leading to self-assembly and the formation of ordered structures.

In the context of peptide mimics, the urea linkage can be used to replace one or more amide bonds in a peptide backbone. This modification can have several effects. Firstly, it can increase the resistance of the peptide mimic to enzymatic degradation, as proteases are specific for amide bonds. Secondly, the different geometry and hydrogen bonding capabilities of the urea group compared to the amide group can influence the secondary structure and aggregation behavior of the molecule. For instance, the introduction of urea groups can disrupt or promote the formation of beta-sheet-like structures, depending on the specific design of the molecule. The study of bis-aromatic urea hydrogen bonding motifs has shown that their assembly can be tailored by introducing substituents on the aromatic rings, which affects the planarity and stacking interactions. reading.ac.uk

Backbone Engineering for Conformational Control

Conformational control is a critical aspect of designing bioactive molecules, as the three-dimensional shape of a molecule determines its ability to interact with biological targets. prismbiolab.commdpi.comnih.gov The rigid nature of the phenylurea core in the this compound scaffold can be used to restrict the conformational flexibility of a molecule. By incorporating this scaffold into a larger structure, such as a peptide mimic or a macrocycle, it is possible to pre-organize the molecule into a specific conformation that is favorable for binding to a target receptor or enzyme.

The use of conformationally constrained building blocks is a common strategy in drug design. mdpi.com For example, replacing a flexible part of a molecule with a rigid scaffold can lead to an increase in binding affinity, as less entropy is lost upon binding. The this compound scaffold, with its defined geometry, can serve as such a rigid building block. Furthermore, the bromine atom can be used as a handle to attach other parts of the molecule or to create macrocyclic structures. Macrocyclization is a powerful strategy for reducing the conformational flexibility of a molecule and has been used to develop potent and selective drugs. nih.govnih.govcam.ac.uk While specific examples of macrocycles containing the this compound scaffold are not prevalent in the literature, the synthesis of urea macrocycles is a known strategy for creating unique molecular architectures. nih.gov

Utilization as a Scaffold for Exploring Molecular Recognition Principles

The this compound scaffold is an excellent platform for studying the principles of molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds. The ability to systematically modify the structure of this scaffold and to study how these modifications affect its binding to other molecules provides valuable insights into the nature of molecular interactions.

The phenylurea moiety itself is a key player in molecular recognition. The urea group can participate in hydrogen bonding, while the phenyl rings can engage in π-π stacking and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, and the bromine atom can participate in halogen bonding or serve as a point for further functionalization.

The table below summarizes some of the key molecular interactions that the this compound scaffold can participate in, making it a valuable tool for exploring molecular recognition principles.

| Interaction Type | Participating Groups | Significance in Molecular Recognition |

| Hydrogen Bonding | Urea N-H (donors), Urea C=O (acceptor) | Directional interactions, key for binding to biological targets and self-assembly. |

| π-π Stacking | Phenyl rings | Non-covalent interaction between aromatic rings, contributes to binding affinity. |

| Hydrophobic Interactions | Phenyl rings, bromophenoxy group | Important for binding in aqueous environments. |

| Halogen Bonding | Bromine atom | Can act as a Lewis acid to interact with Lewis bases, providing additional specificity. |

By systematically varying the substituents on the phenyl rings or replacing the bromine atom with other groups, researchers can fine-tune these interactions and probe the specific requirements for binding to a particular target. This makes the this compound scaffold a powerful tool for rational drug design and the development of new materials with specific recognition properties.

Investigating Ligand-Receptor Interactions in Chemical Biology

The study of ligand-receptor interactions is fundamental to understanding cellular signaling and designing therapeutic agents. The this compound scaffold serves as a valuable tool in this area, primarily by acting as a competitive inhibitor for ATP-binding sites in various enzymes, particularly kinases. Although direct binding studies on this specific compound are not extensively documented in publicly available research, the principles of its interaction can be inferred from studies on structurally similar diaryl urea derivatives.

Compounds featuring the diaryl urea core are known to target the ATP-binding pocket of receptor tyrosine kinases (RTKs). nih.govnih.gov By occupying this site, they prevent the binding of endogenous ligands like ATP, thereby inhibiting the autophosphorylation and activation of the receptor. This competitive inhibition allows researchers to probe the structural requirements of the ATP-binding site and to elucidate the downstream effects of receptor inhibition. The this compound structure, with its specific steric and electronic profile, can be used to investigate the tolerance of a receptor's active site for different substituents on the phenyl rings. The bromine atom, for instance, can be systematically replaced with other functional groups to map the hydrophobic and electrostatic interactions that govern ligand binding.

Furthermore, fluorescently labeled versions of this scaffold could be synthesized to directly visualize and quantify ligand binding to receptors on the cell surface or in cell lysates using techniques like fluorescence polarization or bioluminescence resonance energy transfer (BRET). nih.gov Such studies provide critical data on binding affinities (Kd), association (kon), and dissociation (koff) rates, which are essential parameters for understanding the dynamics of ligand-receptor interactions.

Design Principles for Inhibitors and Modulators of Protein Targets

The diaryl urea scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. frontiersin.org The design principles for developing potent and selective inhibitors based on the this compound framework are rooted in the specific interactions this scaffold can form within the kinase ATP-binding site.

Key Design Principles:

The Urea Moiety: The central urea group is crucial for activity, acting as a hydrogen bond donor and acceptor. It typically forms hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, anchoring the inhibitor in the active site.

Diaryl Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the two phenyl rings to adopt an optimal orientation for binding. This flexibility can be crucial for accommodating variations in the shape and size of the ATP-binding pocket across different kinases.

Phenyl Rings: The two phenyl rings engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. The substitution pattern on these rings is a key determinant of both potency and selectivity.

The 4-Bromophenoxy Group: The bromine atom on the phenoxy ring can occupy a hydrophobic pocket and can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Its position at the 4-position directs the molecule's orientation within the binding site.

The Phenylurea Ring: The second phenyl ring can be substituted with various functional groups to target specific sub-pockets within the active site, thereby increasing selectivity for a particular kinase.

Numerous studies on diaryl urea derivatives have demonstrated that modifications to this basic scaffold can lead to highly potent and selective inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, the introduction of bulky substituents on one of the phenyl rings can confer selectivity by preventing the inhibitor from binding to kinases with smaller active sites.

Table 1: Inhibitory Activity of Selected Diaryl Urea Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 16b | FLT3-ITD | 5.60 | Quizartinib | >10 |

| 5a | EGFR | 56 | Sorafenib | >100 |

This table presents a selection of data from studies on diaryl urea derivatives to illustrate the potential potency of compounds based on this scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.

Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The this compound scaffold can serve as a starting point for the development of such probes due to its inherent ability to bind to specific protein targets, as discussed in the previous section.

To function as a chemical probe, the scaffold typically requires the incorporation of a reporter group, such as a fluorescent dye or a photoaffinity label, and/or a reactive group for covalent modification of the target. The synthesis of such probes would involve the chemical functionalization of the this compound molecule. For example, a fluorescent tag could be attached to one of the phenyl rings via a linker. This would allow for the visualization of the probe's interaction with its target protein within a cell using fluorescence microscopy.

The development of a chemical probe from this scaffold would follow these general steps:

Identification of a suitable attachment point: A position on one of the phenyl rings that is not critical for target binding would be identified.

Synthesis of a functionalized analog: An analog of this compound would be synthesized with a reactive handle, such as an amine or a carboxylic acid, at the chosen attachment point.

Conjugation with a reporter or reactive group: The functionalized analog would then be coupled to the desired reporter or reactive group.

For instance, the amine-functionalized derivative could be reacted with fluorescein (B123965) isothiocyanate to yield a fluorescent probe. nih.gov Alternatively, the urea moiety itself, being a good hydrogen bond donor, has been utilized in the design of anion sensors, indicating its potential for molecular recognition in more complex probe designs. researchgate.net

Dye Chemistry and Functional Material Development

The this compound scaffold, while not a dye itself, possesses a conjugated system that can be extended to create molecules with interesting photophysical properties. By incorporating auxochromic (color-enhancing) and chromophoric (color-bearing) groups, it is conceivable to develop novel dyes based on this structure. The diaryl ether linkage provides a robust backbone that can be chemically modified to tune the absorption and emission wavelengths of the resulting dye.

In the realm of functional materials, the diaryl urea scaffold holds significant promise, particularly in the development of advanced polymers. The urea and ether functionalities can be incorporated into polymer backbones to create materials with unique properties. For example, poly(ether urethane)urea elastomers are a class of materials known for their excellent mechanical properties and biocompatibility. nih.gov The incorporation of the rigid this compound unit into such polymers could enhance their thermal stability and modify their mechanical response.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of the Scaffold | Desired Properties |

| Polymer Additives | Flame retardant (due to bromine) | Improved fire resistance |

| High-Performance Polymers | Monomer for polyureas or polyimides | High thermal stability, mechanical strength |

| Self-Healing Materials | Component of a dynamic polymer network | Reversible bonding, autonomous repair |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.